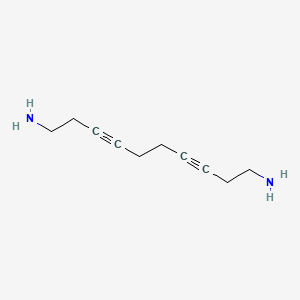
Deca-3,7-diyne-1,10-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-3,7-diyne-1,10-diamine is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes two triple bonds and two amine groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deca-3,7-diyne-1,10-diamine typically involves the coupling of appropriate alkyne and amine precursors under specific reaction conditions. One common method is the Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Deca-3,7-diy
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
deca-3,7-diyne-1,10-diamine |
InChI |
InChI=1S/C10H16N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-2,7-12H2 |
InChI Key |
AKOWAUSRZUGCNX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CCCN)C#CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















